molecular formula C6H5BrF3N3 B11859538 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine

5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No.: B11859538
M. Wt: 256.02 g/mol
InChI Key: HAGXXOXSYPHZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H5BrF3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and trifluoroethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(2,2,2-trifluoroethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    5-Chloro-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine: Similar but with a chlorine atom instead of bromine.

    5-Bromo-2-(2,2,2-trifluoroethyl)aminopyrimidine: Similar but with an amino group at a different position.

Uniqueness

The uniqueness of 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and trifluoroethyl groups makes it particularly useful in the synthesis of complex molecules and in various applications in scientific research and industry .

Properties

Molecular Formula

C6H5BrF3N3

Molecular Weight

256.02 g/mol

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H5BrF3N3/c7-3-2-12-4(13-5(3)11)1-6(8,9)10/h2H,1H2,(H2,11,12,13)

InChI Key

HAGXXOXSYPHZHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)CC(F)(F)F)N)Br

Origin of Product

United States

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